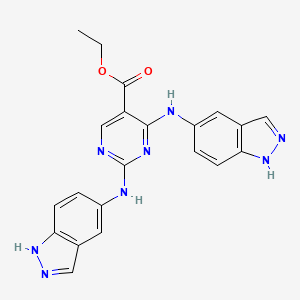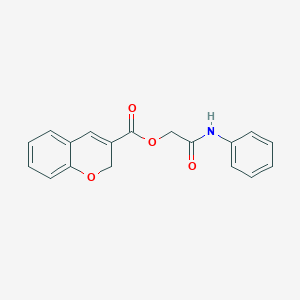
2-Oxo-2-(phenylamino)ethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(phenylamino)ethyl 2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(phenylamino)ethyl 2H-chromene-3-carboxylate typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with phenylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is heated for a specific duration, and the resulting product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave irradiation has also been explored to enhance the reaction rate and yield. Additionally, solvent-free reactions and the use of green chemistry principles are being investigated to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(phenylamino)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted chromene derivatives .
Aplicaciones Científicas De Investigación
2-Oxo-2-(phenylamino)ethyl 2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has shown potential as an inhibitor of certain enzymes and has been studied for its biological activity.
Medicine: Due to its structural similarity to other bioactive chromenes, it is being investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(phenylamino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 2-Oxo-2H-chromene-3-carbonitrile
- Ethyl 2-oxo-2-(phenylamino)acetate
Uniqueness
2-Oxo-2-(phenylamino)ethyl 2H-chromene-3-carboxylate is unique due to the presence of both the chromene and phenylamino moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential therapeutic effects .
Propiedades
Fórmula molecular |
C18H15NO4 |
|---|---|
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
(2-anilino-2-oxoethyl) 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15NO4/c20-17(19-15-7-2-1-3-8-15)12-23-18(21)14-10-13-6-4-5-9-16(13)22-11-14/h1-10H,11-12H2,(H,19,20) |
Clave InChI |
KLYXRSUYIKOIRE-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


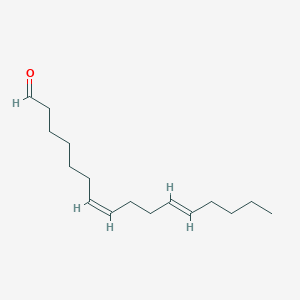



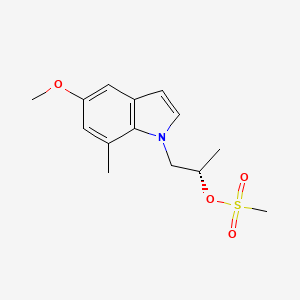
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
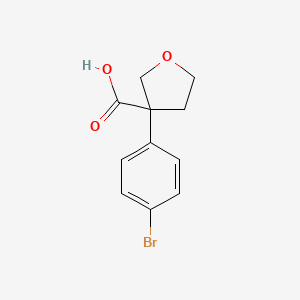
![5,12-Bis(6-methoxynaphthalen-2-yl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12934045.png)
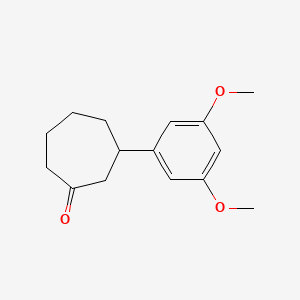

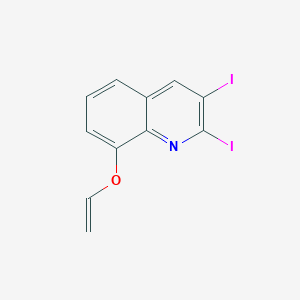
![[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B12934063.png)

